molecular formula C18H16N4O3S2 B2892020 1-(4-Methylphenyl)sulfonyl-3-(2-pyrazin-2-ylsulfanylphenyl)urea CAS No. 866042-82-2

1-(4-Methylphenyl)sulfonyl-3-(2-pyrazin-2-ylsulfanylphenyl)urea

Cat. No. B2892020
CAS RN: 866042-82-2
M. Wt: 400.47
InChI Key: QCHHWGBQJRCHMV-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research .


Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Synthesis and Biological Evaluation

Research on compounds structurally similar to 1-(4-Methylphenyl)sulfonyl-3-(2-pyrazin-2-ylsulfanylphenyl)urea has led to the identification of various derivatives with significant biological activities. For instance, the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors highlighted the discovery of potent and selective inhibitors, such as celecoxib, for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997). Furthermore, the study on pyrazoline benzensulfonamides revealed their potential as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity, indicating their promise as candidates for novel CAs or AChE inhibitor candidates (Ozmen Ozgun et al., 2019).

Chemical Properties and Reactions

The investigation into the crystal structure of azimsulfuron, a sulfonylurea herbicide, provided insights into the compound's molecular geometry and intermolecular interactions, which are crucial for understanding its chemical behavior and potential for modification (Jeon et al., 2015). Another study on the oxidation of sulfides to sulfoxides using urea-hydrogen peroxide as an oxidant underlines the versatility of urea derivatives in facilitating various chemical reactions (Gunaratne et al., 1998).

Environmental Impact and Analysis

The degradation and quantitation of sulfonylurea and urea herbicides in water samples using liquid chromatography with electrospray ionization mass spectrometric detection is crucial for environmental monitoring and management. This research supports the development of methods for the efficient detection of such compounds in aquatic environments (Ayano et al., 2004).

Novel Synthetic Methods

The synthesis and characterization of two novel biological-based nano organo solid acids with urea moiety, designed for catalytic applications in green chemistry, demonstrate the ongoing innovation in the field of synthetic chemistry. These compounds were shown to facilitate the synthesis of various organic molecules under mild and environmentally friendly conditions (Zolfigol et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 1-(4-Methylphenyl)sulfonyl-3-(2-pyrazin-2-ylsulfanylphenyl)urea are the zinc metalloenzymes, human Carbonic Anhydrase II (hCA II) and histone deacetylase 1 (HDAC 1) . These enzymes play crucial roles in various biological processes. hCA II is involved in maintaining acid-base balance in the body, while HDAC 1 is associated with gene regulation by modifying chromatin structure.

Mode of Action

This compound interacts with its targets by inhibiting their activity . The sulfonylurea derivatives of this compound bind to the active sites of hCA II and HDAC 1, preventing them from catalyzing their respective reactions. This results in changes in the biochemical processes that these enzymes are involved in.

Biochemical Pathways

The inhibition of hCA II affects the carbon dioxide transport mechanism in the body, disrupting the acid-base balance. On the other hand, the inhibition of HDAC 1 leads to an increase in the acetylation of histones, which can affect gene expression . The downstream effects of these changes can vary widely, depending on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the inhibition of hCA II and HDAC 1. This can lead to changes in intracellular pH and gene expression, respectively . These changes can have various effects on cellular function and can potentially be harnessed for therapeutic purposes.

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity levels, environmental impact, handling precautions, and disposal methods .

Future Directions

This could involve potential applications or areas of research involving the compound. It could also include ways to improve the synthesis process or discover new reactions .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(2-pyrazin-2-ylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-13-6-8-14(9-7-13)27(24,25)22-18(23)21-15-4-2-3-5-16(15)26-17-12-19-10-11-20-17/h2-12H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHHWGBQJRCHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2SC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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